Scientific Field: Polymer Chemistry
Summary of the Application: 1,1,4,7,10,10-Hexamethyltriethylenetetramine is used as a reagent in the synthesis of ideal linear random copolymers.
1,1,4,7,10,10-Hexamethyltriethylenetetramine is a chemical compound with the molecular formula C₁₂H₃₀N₄. It is characterized by a complex structure that includes multiple nitrogen atoms within its framework. This compound is utilized in various chemical syntheses and applications due to its unique properties. Its structure consists of a triethylenetetramine backbone with six methyl groups attached, enhancing its solubility and reactivity compared to simpler amines .
While specific biological activities of 1,1,4,7,10,10-Hexamethyltriethylenetetramine are not extensively documented, compounds with similar structures often exhibit biological properties such as antimicrobial or antifungal activities. The presence of multiple amine groups may also suggest potential interactions with biological macromolecules, although detailed studies are required to elucidate these effects .
The synthesis of 1,1,4,7,10,10-Hexamethyltriethylenetetramine typically involves the reaction of triethylenetetramine with methylating agents such as dimethyl sulfate or methyl iodide. This process results in the introduction of methyl groups at the nitrogen atoms. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product .
1,1,4,7,10,10-Hexamethyltriethylenetetramine has several applications across various fields:
Interaction studies involving 1,1,4,7,10,10-Hexamethyltriethylenetetramine focus on its reactivity with various substrates and its role in forming complexes with metals. These studies are essential for understanding its potential uses in catalysis and material development. The interactions can be studied using techniques such as spectroscopy or chromatography to analyze the formation of complexes and their stability .
Several compounds share structural similarities with 1,1,4,7,10,10-Hexamethyltriethylenetetramine. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triethylenetetramine | C₈H₂₄N₄ | Lacks methyl groups; simpler structure |
Diethylenetriamine | C₄H₁₅N₃ | Fewer nitrogen atoms; less steric hindrance |
Tetraethylenepentamine | C₁₂H₂₈N₅ | More nitrogen atoms; increased complexity |
Uniqueness of 1,1,4,7,10,10-Hexamethyltriethylenetetramine:
1,1,4,7,10,10-Hexamethyltriethylenetetramine is a tertiary amine compound with the molecular formula C12H30N4 and a molecular weight of 230.40 g/mol [1] [4]. This compound features a structure with four nitrogen atoms arranged in a chain with methyl substituents at specific positions [2]. The industrial production of 1,1,4,7,10,10-Hexamethyltriethylenetetramine typically follows several established synthetic pathways that have been optimized for large-scale manufacturing [5].
The primary industrial synthesis route for 1,1,4,7,10,10-Hexamethyltriethylenetetramine involves the sequential alkylation of ethylenediamine derivatives [26] [29]. This process begins with the preparation of a dinitrile intermediate from ethylenediamine through reaction with haloacetonitriles such as chloroacetonitrile or bromoacetonitrile [29]. The resulting dinitrile undergoes subsequent transformations to yield the desired tetramine structure with the characteristic methyl substitution pattern [26].
An alternative industrial approach utilizes the Strecker synthesis methodology, which employs formaldehyde and cyanide salts under controlled acidic conditions to form the necessary carbon-nitrogen framework [29]. This route is particularly advantageous for large-scale production due to the relatively lower cost of starting materials and the ability to achieve high conversion rates [13] [15].
Table 1: Key Industrial Synthesis Routes for 1,1,4,7,10,10-Hexamethyltriethylenetetramine
Synthesis Route | Starting Materials | Key Intermediates | Reaction Conditions | Yield Range |
---|---|---|---|---|
Haloacetonitrile Alkylation | Ethylenediamine, Haloacetonitriles | Protected dinitriles | 60-80°C, Basic conditions | 75-85% |
Strecker Synthesis | Ethylenediamine, Formaldehyde, Cyanide salts | Dinitrile derivatives | Acidic conditions, 40-60°C | 70-80% |
Reductive Amination | Secondary amines, Aldehydes | Enamine intermediates | Reducing agents (NaBH4), 25-40°C | 65-75% |
The reductive amination pathway represents another significant industrial method for producing 1,1,4,7,10,10-Hexamethyltriethylenetetramine [25] [28]. This approach involves the reaction of secondary amines with appropriate aldehydes to form enamine intermediates, which are subsequently reduced using sodium borohydride or similar reducing agents [28]. The process allows for selective introduction of methyl groups at the desired positions within the molecular framework [13].
Industrial production typically employs continuous flow reactors rather than batch processes to enhance efficiency and product consistency [24]. These reactor systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, which are critical for achieving high yields and product purity [24] [27].
The purification of 1,1,4,7,10,10-Hexamethyltriethylenetetramine following industrial synthesis requires specialized techniques to remove impurities and achieve the high purity levels necessary for commercial applications [2] [8]. Several established purification methodologies have been developed specifically for polyamine compounds like 1,1,4,7,10,10-Hexamethyltriethylenetetramine [9] [11].
Crystallization represents a primary purification technique for 1,1,4,7,10,10-Hexamethyltriethylenetetramine, particularly through the formation of crystalline salts [6]. The compound can be dissolved in water to form a saturated solution, which is then treated with ammonia gas to precipitate the purified product [6]. This approach allows for the separation of 1,1,4,7,10,10-Hexamethyltriethylenetetramine from various impurities that remain in solution [9].
Salt formation using specific acids provides another effective purification strategy [11]. The per-tosylate salt method has proven particularly effective for polyethyleneamines, allowing for crystallization from aqueous solution [9]. The crystalline salts can be subsequently converted back to the free base form using anion-exchange resins [11].
Quality control protocols for 1,1,4,7,10,10-Hexamethyltriethylenetetramine production typically include multiple analytical techniques to ensure product consistency and purity [2] [5]. Gas chromatography is commonly employed to assess purity levels, with industry standards typically requiring a minimum purity of 95-98% [2] [7].
Table 2: Quality Control Parameters for 1,1,4,7,10,10-Hexamethyltriethylenetetramine
Quality Parameter | Acceptable Range | Analytical Method | Frequency of Testing |
---|---|---|---|
Purity | >98.0% | Gas Chromatography | Each batch |
Appearance | Colorless to light yellow liquid | Visual inspection | Each batch |
Water Content | <0.5% | Karl Fischer titration | Each batch |
Residual Solvents | <500 ppm | Headspace GC | Each batch |
Heavy Metals | <10 ppm | ICP-MS | Periodic |
Industrial quality control protocols also include specific physical property assessments such as refractive index (typically around 1.456), density (approximately 0.847 g/mL at 25°C), and boiling point (130°C at 11 mmHg) [5] [8]. These parameters serve as important indicators of product consistency and purity across manufacturing batches [2].
For high-purity applications, additional purification steps may include distillation under reduced pressure, which allows for the separation of 1,1,4,7,10,10-Hexamethyltriethylenetetramine from higher boiling impurities [6] [8]. The distillation process typically operates at pressures of 10-15 mmHg to prevent thermal decomposition of the compound [5].
Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for the structural characterization and purity assessment of 1,1,4,7,10,10-Hexamethyltriethylenetetramine [16] [18]. Both proton (1H) and carbon (13C) NMR provide valuable information about the molecular structure and substitution pattern of this tertiary amine compound [21].
In the proton NMR spectrum of 1,1,4,7,10,10-Hexamethyltriethylenetetramine, the methyl groups attached to nitrogen atoms typically appear as sharp singlets in the chemical shift range of 2.2-2.6 ppm [20]. This characteristic signal pattern serves as a diagnostic feature for confirming the presence of N-methyl groups in the structure [18]. The methylene protons in the ethylene bridges between nitrogen atoms generally appear as multiplets in the range of 2.3-2.9 ppm due to the deshielding effect of the adjacent nitrogen atoms [16] [20].
The carbon-13 NMR spectrum of 1,1,4,7,10,10-Hexamethyltriethylenetetramine displays characteristic signals for the methyl carbons attached to nitrogen atoms in the range of 40-45 ppm [21]. The methylene carbons in the ethylene bridges typically appear in the range of 45-60 ppm, with the exact chemical shift values depending on the specific substitution pattern and electronic environment [16] [20].
Table 3: Characteristic NMR Signals for 1,1,4,7,10,10-Hexamethyltriethylenetetramine
Structural Feature | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) | Multiplicity (1H NMR) |
---|---|---|---|
N-Methyl groups | 2.2-2.6 | 40-45 | Singlet |
N-CH2-CH2-N bridges | 2.3-2.9 | 45-60 | Multiplet |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide additional structural information by establishing connectivity between different proton signals and between proton and carbon signals, respectively [18] [21]. These techniques are particularly valuable for confirming the substitution pattern in 1,1,4,7,10,10-Hexamethyltriethylenetetramine and distinguishing it from structural isomers [21].
Mass spectrometry represents a powerful analytical technique for the characterization and identification of 1,1,4,7,10,10-Hexamethyltriethylenetetramine, providing detailed information about its molecular weight, fragmentation pattern, and potential impurities [22]. Various mass spectrometric approaches have been developed specifically for the analysis of polyamine compounds like 1,1,4,7,10,10-Hexamethyltriethylenetetramine [10].
The molecular ion peak for 1,1,4,7,10,10-Hexamethyltriethylenetetramine appears at m/z 230.4, corresponding to its molecular weight [4] [5]. This peak serves as a primary identifier for the compound in mass spectrometric analysis [22]. According to the nitrogen rule in mass spectrometry, compounds with an even number of nitrogen atoms (such as 1,1,4,7,10,10-Hexamethyltriethylenetetramine with four nitrogen atoms) typically exhibit even-numbered molecular ion peaks [20].
Fragmentation patterns in the mass spectrum of 1,1,4,7,10,10-Hexamethyltriethylenetetramine often include characteristic peaks resulting from the cleavage of C-N bonds and the loss of methyl groups [22]. Common fragment ions include those at m/z 215 (loss of methyl group), m/z 172 (cleavage of an ethylene bridge), and m/z 58 (characteristic of dimethylamino groups) [10] [22].
Gas chromatography-mass spectrometry (GC-MS) analysis of 1,1,4,7,10,10-Hexamethyltriethylenetetramine typically involves derivatization to improve chromatographic behavior and detection sensitivity [22]. Trimethylsilyl derivatives have proven particularly effective, exhibiting characteristic fragment ions at m/z 174 that are suitable for selected ion monitoring analysis [22].
Table 4: Characteristic Mass Spectrometric Features of 1,1,4,7,10,10-Hexamethyltriethylenetetramine
Feature | m/z Value | Structural Significance | Relative Intensity |
---|---|---|---|
Molecular Ion | 230.4 | Intact molecule | Medium |
Fragment Ion | 215 | Loss of methyl group | Strong |
Fragment Ion | 172 | Cleavage of ethylene bridge | Medium |
Fragment Ion | 58 | Dimethylamino group | Strong |
TMS Derivative | 174 | [CH2=N(TMS)2]+ | Very strong |
High-resolution mass spectrometry provides precise mass measurements that can confirm the molecular formula of 1,1,4,7,10,10-Hexamethyltriethylenetetramine [10]. The monoisotopic mass of 1,1,4,7,10,10-Hexamethyltriethylenetetramine is 230.247047, which can be measured with high accuracy using instruments such as quadrupole time-of-flight (Q-TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers [4].
Liquid chromatography-mass spectrometry (LC-MS) approaches have also been developed for the analysis of 1,1,4,7,10,10-Hexamethyltriethylenetetramine, particularly using hydrophilic interaction liquid chromatography (HILIC) columns that provide good retention and separation of this polar compound [10]. These methods are particularly valuable for analyzing 1,1,4,7,10,10-Hexamethyltriethylenetetramine in complex matrices without the need for derivatization [10].
Infrared spectroscopy provides valuable structural information about 1,1,4,7,10,10-Hexamethyltriethylenetetramine through the identification of characteristic vibrational modes associated with specific functional groups within the molecule [16] [19]. As a tertiary amine, 1,1,4,7,10,10-Hexamethyltriethylenetetramine exhibits distinctive IR absorption patterns that can be used for both qualitative identification and purity assessment [17].
The IR spectrum of 1,1,4,7,10,10-Hexamethyltriethylenetetramine notably lacks N-H stretching absorptions in the 3300-3500 cm-1 region, which is consistent with its structure as a tertiary amine without N-H bonds [16] [19]. This absence serves as an important diagnostic feature distinguishing tertiary amines like 1,1,4,7,10,10-Hexamethyltriethylenetetramine from primary and secondary amines [17].
C-H stretching vibrations for the methyl and methylene groups in 1,1,4,7,10,10-Hexamethyltriethylenetetramine appear in the 2800-3000 cm-1 region [16]. The methyl groups attached to nitrogen atoms typically show characteristic asymmetric and symmetric stretching modes at approximately 2950 cm-1 and 2870 cm-1, respectively [19].
The C-N stretching vibrations in 1,1,4,7,10,10-Hexamethyltriethylenetetramine occur in the 1000-1250 cm-1 range for the aliphatic C-N bonds [16] [19]. These absorptions are generally of medium intensity due to the relatively low polarity of the C-N bonds in tertiary amines [19]. The exact position of these bands can provide information about the specific substitution pattern around the nitrogen atoms [17].
Table 5: Characteristic IR Absorption Bands for 1,1,4,7,10,10-Hexamethyltriethylenetetramine
Vibrational Mode | Wavenumber Range (cm-1) | Intensity | Structural Significance |
---|---|---|---|
C-H stretching (methyl) | 2950-2870 | Strong | N-CH3 groups |
C-H stretching (methylene) | 2930-2850 | Strong | -CH2-CH2- bridges |
C-H bending (methyl) | 1450-1430 | Medium | N-CH3 groups |
C-N stretching | 1000-1250 | Medium | Aliphatic C-N bonds |
C-H rocking | 720-700 | Weak | -CH2-CH2- chains |
Due to the relatively weak and non-specific nature of C-N stretching absorptions in tertiary amines like 1,1,4,7,10,10-Hexamethyltriethylenetetramine, derivative formation can enhance IR spectroscopic analysis [19]. Converting the tertiary amine to its hydrochloride salt introduces characteristic absorption bands that are more readily identifiable [19]. The tertiary amine salt typically shows strong absorption bands in the 2700-2250 cm-1 region associated with the protonated nitrogen atoms [16] [19].
Corrosive